molecular formula C12H8 B1219554 2-Ethynylnaphthalene CAS No. 2949-26-0

2-Ethynylnaphthalene

Cat. No.: B1219554
CAS No.: 2949-26-0
M. Wt: 152.19 g/mol
InChI Key: IZXPFTLEVNQLGD-UHFFFAOYSA-N
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Description

2-Ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₈. It is a derivative of naphthalene, where an ethynyl group is attached to the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2-Ethynylnaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13 . These interactions involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. The binding of this compound to CYP1B1 results in decreased enzyme activity, while its interaction with CYP2A13 leads to increased oxidation of the compound . These interactions highlight the compound’s potential as a modulator of enzyme activity in biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of other substrates, thereby affecting cellular homeostasis . Additionally, this compound has been implicated in the modulation of gene expression, particularly genes involved in detoxification and metabolic processes . These effects underscore the compound’s potential impact on cellular function and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. The compound binds to the active sites of cytochrome P450 enzymes, resulting in either inhibition or activation of their catalytic functions . This binding interaction is facilitated by the ethynyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation . These molecular interactions provide insights into the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure in experimental designs involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes oxidation by CYP2A13, leading to the formation of reactive metabolites . These metabolites can further participate in secondary metabolic processes, influencing the overall metabolic flux . Additionally, this compound’s interaction with CYP1B1 results in decreased enzyme activity, affecting the metabolism of other substrates . These metabolic pathways highlight the compound’s role in modulating biochemical reactions and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can be transported across cellular membranes via passive diffusion, allowing it to reach various intracellular compartments . These transport mechanisms are essential for understanding the compound’s bioavailability and its potential effects on different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with specific targeting signals and post-translational modifications. The compound has been observed to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals that direct this compound to these organelles . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s activity and function within specific subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 2-acetylnaphthalene followed by dehydrochlorination. This process typically uses reagents such as phosphorus pentachloride and potassium hydroxide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynylnaphthalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethynylnaphthalene is unique due to the presence of the ethynyl group at the second position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

2-Ethynylnaphthalene (2-EN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the field of biochemistry due to its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the mechanisms of action, effects on various substrates, and potential implications for drug metabolism.

Overview of this compound

2-EN is a derivative of naphthalene, characterized by the presence of an ethynyl group at the second position. Its structure can be represented as follows:

C12H10 2 Ethynylnaphthalene \text{C}_{12}\text{H}_{10}\quad \text{ 2 Ethynylnaphthalene }

Inhibition of Cytochrome P450 Enzymes:
2-EN is recognized as a mechanism-based inhibitor of cytochrome P450 2B4 (CYP2B4). The inhibition occurs through two primary mechanisms:

  • Irreversible Inactivation:
    • 2-EN covalently modifies CYP2B4, leading to permanent inactivation. This process involves the formation of a reactive intermediate, specifically 2-naphthylacetic acid, which binds to the enzyme's active site and modifies its structure .
  • Reversible Inhibition:
    • The reversible component is unique; it varies depending on the substrate's size. Smaller substrates show minimal inhibition, while larger substrates exhibit competitive or non-competitive inhibition patterns .

Research Findings

Substrate Specificity:
The interaction of 2-EN with different substrates has been extensively studied. Key findings include:

  • Small Substrates: Substrates containing a single aromatic ring are not significantly inhibited by 2-EN at concentrations below 1 μM.
  • Medium to Large Substrates: As the substrate size increases, 2-EN exhibits competitive inhibition for two-ring substrates and non-competitive inhibition for larger substrates .

Inhibition Potency:
The potency of inhibition was assessed using various substrates, with notable results summarized in Table 1:

SubstrateType of InhibitionIC50 (μM)
p-Nitroaniline (PNA)Non-competitive>1
7-Ethoxyresorufin (7-EC)Competitive0.55
7-Fluororesorufin (7-EFC)Competitive0.25
7-Pentoxyresorufin (7-PR)Non-competitiveN/A

Case Studies

1. CYP2B4 Inhibition Study:
A study conducted by Hammons et al. demonstrated that preincubation with 2-EN led to time-dependent inactivation of CYP2B4 activities across various substrates. The study highlighted that the degree of inhibition was not solely dependent on substrate affinity but also on molecular size .

2. Chemical Proteomics Approach:
Research utilizing chemical proteomic strategies revealed that 2-EN could label multiple P450 enzymes in vivo, providing insights into its broader impact on P450 activities beyond CYP2B4 .

Implications for Drug Metabolism

The ability of 2-EN to inhibit cytochrome P450 enzymes has significant implications for drug metabolism. Given that P450 enzymes are crucial for the metabolism of many pharmaceuticals, understanding how compounds like 2-EN interact with these enzymes can inform drug design and safety assessments.

Properties

IUPAC Name

2-ethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPFTLEVNQLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30607-03-5
Record name Naphthalene, 2-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30607-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50183690
Record name 2-Ethynylnaphthalene
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2949-26-0, 123333-47-1
Record name 2-Ethynylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2949-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-ethynyl-, labeled with tritium
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URL https://commonchemistry.cas.org/detail?cas_rn=123333-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-ethynylnaphthalene interact with its primary target, cytochrome P450 enzymes?

A1: this compound acts as a mechanism-based inactivator of specific P450 enzymes. [, , ] It binds to the enzyme's active site and undergoes metabolic transformation into a reactive ketene intermediate. [, ] This ketene can then covalently bind to amino acid residues within the active site, irreversibly inactivating the enzyme. [, ]

Q2: Which specific cytochrome P450 enzymes are primarily targeted by this compound?

A2: Research shows that this compound displays selectivity towards certain P450 enzymes. It potently inactivates rat P450 2B1, rabbit P450 2B4, and to a lesser extent, human P450 2B6. [, , ] Notably, it does not inactivate human P450 1A2 despite its effectiveness against rat and rabbit P450 1A2. []

Q3: What are the downstream effects of cytochrome P450 enzyme inactivation by this compound?

A3: Inactivation of specific P450 enzymes by this compound leads to the inhibition of metabolic pathways that these enzymes usually catalyze. [] For instance, it significantly reduces the metabolism of substrates like 7-ethoxycoumarin, testosterone, and androstenedione by P450 2B enzymes. [, , ] This inhibition has implications for understanding drug metabolism and potential drug-drug interactions. []

Q4: Does this compound always lead to irreversible inactivation of cytochrome P450 enzymes?

A4: While generally considered an irreversible inhibitor, research suggests that this compound can demonstrate reversible inactivation under certain conditions. [] Factors like the specific P450 enzyme, mutations in the active site, and modifications to the this compound structure can influence the reversibility of inactivation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H8 and a molecular weight of 152.19 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, the ultraviolet absorption spectra of this compound have been studied. Research indicates that the position of the ethynyl group on the naphthalene ring influences the spectral features, particularly the bathochromic shifts observed in the β-band and p-band. []

Q7: Are there studies on the material compatibility and stability of this compound?

A7: While the provided research focuses on the interaction of this compound with cytochrome P450 enzymes, there's limited information on its broader material compatibility and stability under various conditions. Further investigation is needed in this area.

Q8: Does this compound exhibit any catalytic properties itself?

A8: The provided research primarily explores the inhibitory action of this compound on P450 enzymes. There's no mention of this compound acting as a catalyst in chemical reactions.

Q9: Have computational methods been employed to study this compound?

A9: Yes, molecular dynamics simulations have been used to understand how this compound interacts with the active sites of P450 2B4 and 2B5. [] These simulations revealed differences in the stability and binding orientation of this compound within the active sites of these enzymes, offering insights into their differential susceptibility to inactivation. []

Q10: How do modifications to the this compound structure impact its activity?

A10: Studies show that replacing the ethynyl group with a propynyl group can alter the selectivity of inactivation towards different P450 enzymes. [] Additionally, the size and shape of the aromatic ring system, along with the position of the alkyne group, significantly influence the inactivation potency. [, ]

Q11: Is there information available regarding the stability and formulation of this compound?

A11: The provided research primarily focuses on the in vitro interactions of this compound with P450 enzymes. Information on its stability under various conditions, formulation strategies, and in vivo pharmacokinetics and pharmacodynamics requires further investigation.

Q12: What in vitro and in vivo models have been used to study this compound?

A12: In vitro studies have utilized rat liver microsomes, reconstituted systems with purified P450 enzymes, and human lymphoblastoid cells expressing specific P450 enzymes to investigate the inhibitory effects of this compound. [, , ] While the research doesn't delve into specific in vivo models, one study explored the inhibitory effects of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. []

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